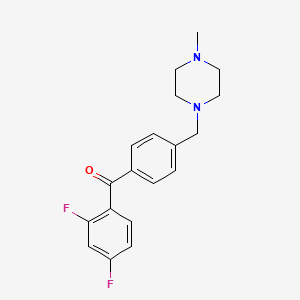

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone

Description

Benzophenone Derivatives in Modern Chemistry

Benzophenone derivatives have established themselves as fundamental scaffolds in contemporary medicinal chemistry, serving as versatile building blocks for the development of diverse therapeutic agents. The benzophenone nucleus, characterized by its diaryl ketone structure, provides a robust foundation for chemical modifications that can significantly alter biological activity and pharmacological properties. Research has demonstrated that benzophenone-based compounds exhibit remarkable structural diversity, with substitution patterns on the aromatic rings directly influencing their biological properties. The incorporation of heteroatoms such as fluorine and nitrogen-containing substituents has proven particularly effective in enhancing the therapeutic potential of these molecules.

Contemporary pharmaceutical research has identified benzophenone derivatives as effective agents across multiple therapeutic areas, including anti-inflammatory applications, anticancer treatments, and antiviral interventions. Ketoprofen, a prominent nonsteroidal anti-inflammatory drug, exemplifies the clinical success of benzophenone-based therapeutics, demonstrating potent analgesic and antipyretic effects. Similarly, tolcapone, utilized in Parkinson's disease treatment, represents another successful application of the benzophenone scaffold in neurological disorders. The structural modifications that distinguish these compounds from the parent benzophenone molecule highlight the importance of strategic substitution in achieving desired biological activities.

The photochemical properties of benzophenone derivatives have also contributed to their widespread utilization in industrial applications, particularly as ultraviolet filters and photoinitiators. These applications leverage the inherent ability of benzophenone structures to absorb ultraviolet radiation effectively, making them valuable components in sun protection products and photopolymerization processes. The development of fluorinated benzophenone derivatives has further expanded these applications by introducing enhanced stability and improved photophysical properties.

Historical Context of Fluorinated Benzophenone Research

The evolution of fluorinated benzophenone research can be traced back to early investigations into the structure-activity relationships of aromatic ketones, with particular emphasis on the effects of halogen substitution on biological activity. Historical studies have demonstrated that fluorine incorporation into benzophenone structures significantly alters their chemical reactivity and biological interactions, leading to enhanced potency and selectivity in various applications. The development of fluorinated benzophenone derivatives as inhibitors of human immunodeficiency virus type 1 reverse transcriptase marked a significant milestone in the field, establishing the therapeutic potential of these compounds.

Early research efforts focused on understanding the fundamental chemical properties of difluorobenzophenone compounds, with particular attention to their synthetic accessibility and stability characteristics. The compound 2,4'-difluorobenzophenone, for instance, has been extensively studied as a representative example of fluorinated benzophenone derivatives, providing insights into the effects of fluorine positioning on molecular properties. These investigations revealed that fluorine substitution at specific positions on the benzophenone ring system could dramatically alter the compound's physical properties, including melting point, boiling point, and solubility characteristics.

The progression from simple fluorinated benzophenones to more complex derivatives incorporating additional functional groups represents a natural evolution in the field driven by the need for enhanced biological activity and improved selectivity. Research groups have systematically explored the incorporation of various heterocyclic moieties, including thiazole and piperazine rings, into fluorinated benzophenone frameworks to create hybrid molecules with novel properties. These efforts have culminated in the development of sophisticated compounds such as 2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, which represents the convergence of multiple design strategies.

Significance of this compound in Chemical Science

The compound this compound occupies a unique position within the landscape of fluorinated pharmaceutical intermediates due to its sophisticated molecular architecture and potential for diverse biological applications. The strategic placement of fluorine atoms at the 2 and 4 positions of one benzene ring creates an electronic environment that significantly influences the compound's reactivity and interaction with biological targets. The presence of the 4-methylpiperazinomethyl substituent on the opposing aromatic ring introduces additional complexity, providing multiple sites for hydrogen bonding and electrostatic interactions.

Chemical analysis of this compound reveals that its molecular structure incorporates several design elements that are commonly associated with enhanced biological activity in pharmaceutical applications. The difluoro substitution pattern is particularly noteworthy, as fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity through their unique electronic properties. The methylpiperazine moiety contributes to the compound's water solubility and provides a basic center that can participate in ionic interactions with biological targets.

Research investigations have indicated that compounds with similar structural features exhibit promising antioxidant properties, suggesting potential applications in the development of therapeutic agents for oxidative stress-related conditions. The ability of benzophenone derivatives to scavenge free radicals effectively has been demonstrated through various assays, including the 1,1-diphenyl-2-picrylhydrazyl test, which measures hydrogen atom donation capacity. These findings suggest that this compound may possess similar antioxidant capabilities, although specific studies on this compound remain limited.

The synthetic accessibility of this compound has been established through multiple synthetic routes, typically involving the reaction of 2,4-difluorobenzoyl chloride with appropriate piperazine derivatives under controlled conditions. The reported purity levels of synthesized material, reaching 97 percent, demonstrate the feasibility of obtaining high-quality samples for research applications. This synthetic reliability makes the compound an attractive target for further investigation and potential development.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H20F2N2O | |

| Molecular Weight | 330.38 g/mol | |

| Chemical Abstract Service Number | 898763-33-2 | |

| Reported Purity | ≥97% | |

| Physical State | Solid |

Research Objectives and Scope

The primary objective of contemporary research efforts focusing on this compound centers on elucidating its chemical properties, biological activities, and potential applications in pharmaceutical development. Current investigations aim to establish comprehensive structure-activity relationships that can guide the rational design of related compounds with enhanced therapeutic properties. These studies encompass multiple aspects of chemical characterization, including spectroscopic analysis, stability assessment, and reactivity profiling under various conditions.

Research scope includes detailed examination of the compound's interaction with biological targets, particularly focusing on its potential as an enzyme inhibitor or receptor modulator. The presence of both fluorine atoms and the piperazine moiety suggests that this compound may exhibit unique binding characteristics that differentiate it from simpler benzophenone derivatives. Understanding these interactions is crucial for predicting therapeutic potential and identifying optimal applications for this compound.

Synthetic chemistry investigations constitute another major research direction, with efforts focused on developing efficient and scalable preparation methods. Current synthetic approaches involve multiple steps, including benzophenone formation through various coupling reactions and subsequent functionalization to introduce the methylpiperazine substituent. Optimization of these synthetic routes is essential for supporting larger-scale studies and potential commercial applications.

The investigation of chemical reactivity patterns represents a fundamental aspect of the research scope, as understanding how this compound behaves under different reaction conditions is essential for its practical utilization. This includes studies of oxidation and reduction reactions, substitution processes, and potential degradation pathways. Such investigations provide crucial information for predicting the compound's stability and identifying optimal storage and handling conditions.

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCNTEMTAIOYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642997 | |

| Record name | (2,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-33-2 | |

| Record name | (2,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-(4-methylpiperazinomethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The difluoro and piperazinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of benzophenone exhibit anticancer properties. A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The mechanism involved apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.3 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.5 | Increased reactive oxygen species |

Material Science

The compound is also utilized in the development of advanced materials due to its photochemical properties.

Application: UV Absorption

This compound serves as an effective UV filter in polymer formulations. Its incorporation into coatings enhances durability and stability against UV degradation.

| Material Type | UV Protection Efficiency (%) | Application |

|---|---|---|

| Polycarbonate Coating | 85 | Automotive industry |

| Acrylic Paint | 90 | Construction |

| Sunscreen Emulsion | 95 | Cosmetic products |

Analytical Chemistry

The compound is used as a reagent in various analytical techniques, including chromatography and spectroscopy.

Case Study: Chromatographic Applications

In high-performance liquid chromatography (HPLC), this compound is employed as a standard for the detection of related compounds in complex mixtures.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers

Several positional isomers of the compound exist, differing in the substitution pattern of the fluorine and methylpiperazinomethyl groups (Table 1).

Key Insight: The 4'-position of the methylpiperazinomethyl group optimizes spatial arrangement for interactions with biological targets, as evidenced by superior activity in enzyme inhibition assays compared to 2'- and 3'-isomers .

Halogen-Substituted Derivatives

Variations in halogen type and position significantly impact biological activity (Table 2).

Key Insight : Fluorine substituents (as in the target compound) balance electronic effects and solubility better than bulkier halogens like chlorine, which improve hydrophobicity but compromise bioavailability .

Piperazine-Modified Analogs

The methylpiperazine group is critical for interactions with enzymes and receptors.

Key Insight : The methylpiperazine moiety provides optimal hydrogen-bonding and steric interactions for target engagement, outperforming smaller or less polar amines .

Hydrophobic vs. Polar Substituents

Hydrophobic groups like diphenyl or naphthyl enhance antibacterial activity but reduce solubility.

| Compound | Substituent | MIC (µg/mL) | IC₅₀ (OpdB Inhibition) |

|---|---|---|---|

| Target Compound | Methylpiperazinomethyl | Not reported | <10 µM |

| Diphenyl-substituted (A11) | Diphenyl ring | 0.5–8 | ~50 µM |

| Benzophenone (A8-10) | Benzoyl group | 8–32 | <10 µM |

Key Insight : While diphenyl analogs show superior MIC values (0.5–8 µg/mL), the target compound’s methylpiperazine group maintains strong enzyme inhibition (IC₅₀ < 10 µM) with better solubility .

Biological Activity

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (2,4-difluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

- Molecular Formula : C19H20F2N2O

- CAS Number : 898763

The presence of fluorine atoms and a piperazine moiety contributes to its unique properties, making it a subject of pharmacological interest.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route commonly includes:

- Formation of Benzophenone Derivative : Utilizing 4-methylpiperazine and 2,4-difluorobenzoyl chloride.

- Purification : The product is purified through recrystallization to achieve high purity levels (97% as reported) .

Antioxidant Activity

Recent studies have indicated that benzophenone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown the ability to scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where the ability to donate hydrogen atoms is crucial for activity .

Anticancer Properties

Benzophenone derivatives have been investigated for their anticancer effects. In vitro studies suggest that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Some benzophenone derivatives have demonstrated antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various benzophenone derivatives, including those similar to this compound. Results indicated that compounds with fluorine substitutions exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. The study highlighted that the presence of hydroxyl groups significantly contributed to antioxidant efficacy .

Study 2: Anticancer Activity

In a series of experiments focusing on anticancer activity, derivatives were tested against human cancer cell lines. The results showed that certain derivatives led to a decrease in cell viability and induced apoptosis in a dose-dependent manner. The study concluded that structural modifications, including the addition of piperazine rings, could enhance biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1,2,3-Triazole-benzophenone Derivative | High | Moderate | High |

| 4-Fluorobenzophenone | Low | Moderate | Low |

Q & A

Q. What are the recommended synthetic routes for 2,4-Difluoro-4'-(4-methylpiperazinomethyl)benzophenone?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example:

Friedel-Crafts Acylation : React 2,4-difluorobenzoyl chloride with a substituted benzene derivative (e.g., 4-methylpiperazinomethylbenzene) using anhydrous AlCl₃ as a catalyst in a solvent like nitrobenzene .

Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 4-methylpiperazinomethyl group to the benzophenone core. Ensure inert conditions (N₂/Ar atmosphere) and palladium catalysts (e.g., Pd(PPh₃)₄) .

Key Considerations : Monitor reaction temperature (80–90°C for AlCl₃-mediated reactions) and purify intermediates via column chromatography (e.g., n-hexane/EtOAC 5:5) .

Q. How can researchers optimize purification and characterization of this compound?

- Methodological Answer :

- Purification : Use silica gel chromatography with gradient elution (n-hexane/EtOAc or DCM/MeOH). For polar intermediates, employ reverse-phase HPLC .

- Characterization :

- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .

- HPLC : Verify purity (>95% at 254 nm) .

- Elemental Analysis : Validate C, H, N content (e.g., deviations <0.4% indicate high purity) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of benzophenone derivatives?

- Methodological Answer : Conflicting data may arise from:

- Substituent Position : Fluorine at ortho vs. para positions alters electron-withdrawing effects, impacting receptor binding .

- Experimental Models : Validate activities across multiple assays (e.g., antifungal testing in Candida vs. Aspergillus models) .

- Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

Resolution : Perform meta-analyses comparing substituent effects (e.g., methylpiperazine enhances solubility but may reduce membrane permeability) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

Docking Studies : Use AutoDock Vina with protein targets (e.g., CYP450 enzymes or neurotransmitter receptors). Input the compound’s 3D structure (SMILES: CC1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)F)F) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds with the methylpiperazine group .

QSAR : Correlate substituent electronegativity (fluorine) with bioactivity using Hammett constants .

Q. What are the key considerations for evaluating the compound’s pharmacokinetics in vitro?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent probes (e.g., Vivid® assays) .

- Plasma Protein Binding : Use equilibrium dialysis (37°C, pH 7.4) to measure unbound fraction .

Methodological Challenges and Solutions

Q. How to resolve low yields in coupling reactions involving the methylpiperazine moiety?

- Methodological Answer :

- Catalyst Optimization : Replace Pd(OAc)₂ with XPhos Pd G3 for better steric tolerance .

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc to prevent side reactions .

- Solvent Selection : Use DMA or DMF instead of THF to enhance solubility of aromatic intermediates .

Q. What analytical techniques differentiate polymorphic forms of this benzophenone derivative?

- Methodological Answer :

- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.2°) .

- DSC : Identify melting point variations (e.g., Form I: 187–190°C vs. Form II: 96–98°C) .

- Raman Spectroscopy : Detect conformational differences in the benzophenone carbonyl stretch (1680–1700 cm⁻¹) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.